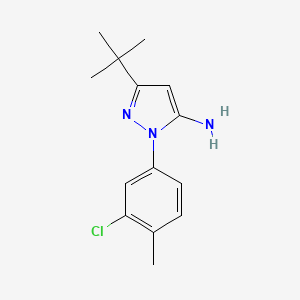
3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a tert-butyl group, a chloro-methylphenyl group, and an amine group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Substitution with the chloro-methylphenyl group: This step involves the nucleophilic aromatic substitution of a suitable chloro-methylphenyl precursor with the pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: The corresponding methyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is studied for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The chloro-methylphenyl group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 3-Tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine
- 3-Tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
- 3-Tert-butyl-1-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness
3-Tert-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring The presence of both the chloro and methyl groups on the phenyl ring, along with the tert-butyl group on the pyrazole, imparts distinct chemical and physical properties
特性
分子式 |
C14H18ClN3 |
|---|---|
分子量 |
263.76 g/mol |
IUPAC名 |
5-tert-butyl-2-(3-chloro-4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H18ClN3/c1-9-5-6-10(7-11(9)15)18-13(16)8-12(17-18)14(2,3)4/h5-8H,16H2,1-4H3 |
InChIキー |
OHZYEJIYUQWFGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


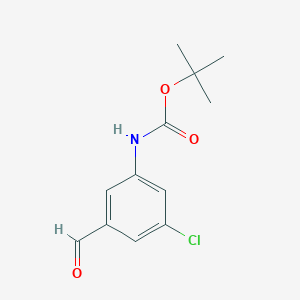
![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)

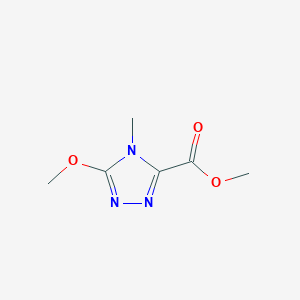
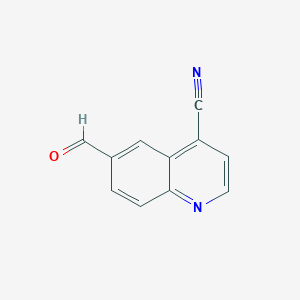
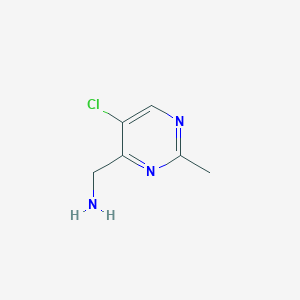
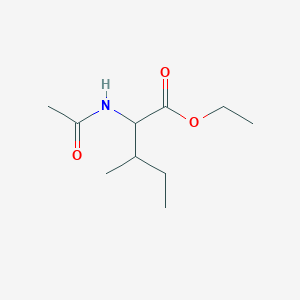
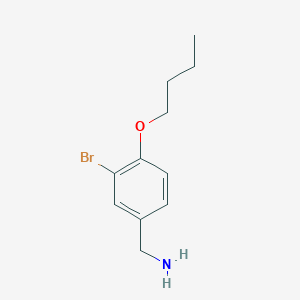
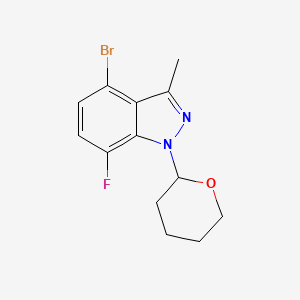
![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
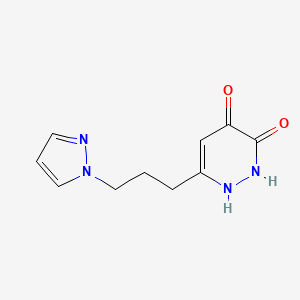
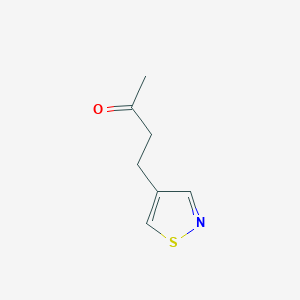

![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
